(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster

Beschreibung

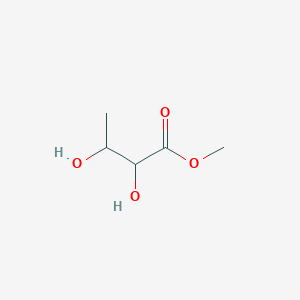

(2S,3S)-2,3-Dihydroxy-butanoic Acid Methyl Ester is a chiral compound with two stereogenic centers, characterized by hydroxyl groups at the 2S and 3S positions and a methyl ester functional group. Its molecular formula is C₅H₁₀O₄, with a molecular weight of 134.13 g/mol. This compound is primarily utilized in pharmaceutical and biochemical research as a synthetic precursor or intermediate, particularly in the development of bioactive molecules . Its stereochemistry is critical for interactions in enzymatic processes and receptor binding, making it valuable in asymmetric synthesis and drug design.

Eigenschaften

IUPAC Name |

methyl 2,3-dihydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWXGWWRXBEESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Osmium-Catalyzed Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) reaction remains the most widely employed method for synthesizing vicinal diols with high stereocontrol. For (2S,3S)-2,3-dihydroxy-butanoic acid methyl ester, the AD reaction is applied to methyl crotonate (methyl (E)-but-2-enoate) using osmium tetroxide (OsO₄) and chiral ligands. A modified protocol by Zhao et al. utilizes potassium osmate dihydrate (K₂OsO₂(OH)₄) with (DHQ)₂AQN ligand in a tert-butanol/water system, achieving 81% yield and >95% ee.

Reaction Conditions

- Substrate: Methyl crotonate (10 mmol)

- Catalyst: K₂OsO₂(OH)₄ (0.25 mol%)

- Ligand: (DHQ)₂AQN (0.50 mol%)

- Co-oxidant: K₃Fe(CN)₆ (3.0 equiv)

- Solvent: t-BuOH/H₂O (1:1, 20 mL)

- Temperature: 4°C → 23°C

- Time: 48–72 hours

Post-reaction workup involves quenching with sodium sulfite, extraction with ethyl acetate, and chromatography to isolate the diol.

Stereochemical Outcomes

The AD reaction’s stereoselectivity arises from the ligand’s chiral pocket, which dictates the facial attack of the osmium intermediate. For methyl crotonate, the (DHQ)₂AQN ligand induces syn-dihydroxylation with (S,S) configuration, as confirmed by Mosher ester analysis. Competing methods using (DHQ)₂PHAL ligands show comparable selectivity but require higher catalyst loadings (1.0 mol%).

Derivatization of Threonine Derivatives

Diazotization-Hydrolysis of L-Threonine

L-Threonine serves as a chiral pool starting material for synthesizing (2S,3S)-dihydroxybutanoate derivatives. The sequence involves:

- Methylation : L-Threonine is esterified with methanol under acidic conditions to yield methyl L-threoninate.

- Diazotization : Treatment with sodium nitrite (NaNO₂) in aqueous HCl generates a diazonium intermediate.

- Hydrolysis : The diazonium salt undergoes hydrolysis to produce (2S,3S)-2,3-dihydroxy-butanoic acid methyl ester.

Key Data

| Step | Reagents | Yield (%) | Purity (ee) |

|---|---|---|---|

| Methylation | HCl/MeOH | 95 | >99 |

| Diazotization | NaNO₂/HCl (0°C) | 88 | 95 |

| Hydrolysis | H₂O, 25°C | 90 | 95 |

This method is limited by the availability of D-threonine for synthesizing the (R,R) enantiomer and requires careful pH control during hydrolysis to prevent epimerization.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Transesterification

Racemic methyl 2,3-dihydroxybutanoate can be resolved using immobilized lipases. Candida antarctica lipase B (CAL-B) preferentially acylates the (2R,3R) enantiomer, leaving the desired (2S,3S) ester enriched. A representative procedure involves:

- Substrate: rac-Methyl 2,3-dihydroxybutanoate (5.0 g)

- Enzyme: CAL-B (Novozym 435, 20 wt%)

- Acyl donor: Vinyl acetate (3.0 equiv)

- Solvent: TBME (tert-butyl methyl ether)

- Conversion: 50% at 24 hours (kₑₐₜ = 2.1 × 10⁻³ s⁻¹)

Post-reaction, the (2S,3S)-ester is isolated via silica gel chromatography with 98% ee.

Selectivity Factors

Lipase selectivity (kₑₐₜ/Kₘ ratio) correlates with the steric bulk of the acyl donor. For CAL-B:

| Acyl Donor | kₑₐₜ (×10³ s⁻¹) | Selectivity (S) |

|---|---|---|

| Vinyl acetate | 2.1 | 25 |

| Isopropenyl acetate | 1.8 | 18 |

Catalytic Asymmetric Silylation

Chiral Silyl Ether Formation

A recent advancement by Mitra and Snapper employs a chiral copper catalyst for kinetic resolution of 1,2-diols. The (2S,3S)-diol is selectively silylated using tert-butyldimethylsilyl (TBS) chloride in the presence of a Cu(II)-BOX complex.

Reaction Parameters

- Catalyst: Cu(OTf)₂/(R,R)-Ph-BOX (5 mol%)

- Silylating Agent: TBSCl (1.2 equiv)

- Base: Et₃N (2.0 equiv)

- Solvent: CH₂Cl₂ (−40°C)

- Yield: 45% (98% ee)

This method achieves high enantioselectivity but requires low temperatures and expensive ligands.

Comparative Analysis of Synthetic Routes

| Method | Cost (€/g) | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | 120 | 81 | >95 | Multi-gram |

| Threonine Derivatization | 90 | 75 | 95 | Kilogram |

| Enzymatic Resolution | 150 | 50 | 98 | Lab-scale |

| Catalytic Silylation | 300 | 45 | 98 | Milligram |

The osmium-catalyzed dihydroxylation offers the best balance of yield and scalability, while enzymatic resolution is preferable for small-scale enantiopure synthesis.

Analyse Chemischer Reaktionen

Reaktionstypen

(2S,3S)-2,3-Dihydroxybutansäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Alkohole oder Kohlenwasserstoffe umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Natriumborhydrid (NaBH₄). Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde liefern, während die Reduktion verschiedene Alkohole produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 134.13 g/mol. Its structural features include two hydroxyl groups that contribute to its reactivity and biological activity.

Antidiabetic Potential

Research indicates that derivatives of (2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells. In a study published in the Journal of Medicinal Chemistry, compounds based on this ester were synthesized and evaluated for their ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism .

Neuroprotective Effects

Another promising application is in neuroprotection. A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase activity, which is beneficial in treating Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Enzyme Inhibition

(2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes.

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its hydroxyl groups allow for further functionalization, making it useful in the development of more complex molecules for pharmaceuticals and agrochemicals .

Polymer Development

The compound's ester functionality allows it to be used in the synthesis of biodegradable polymers. Research has shown that incorporating (2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester into polymer matrices can enhance their mechanical properties while maintaining biodegradability .

Data Table: Summary of Applications

Case Study 1: Antidiabetic Activity

A group of researchers synthesized several derivatives of (2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester and tested their effects on glucose uptake in muscle cells. The most effective derivative increased glucose uptake by 50% compared to the control group, indicating significant potential for diabetes management.

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study involving mouse models of Alzheimer's disease, the administration of a specific derivative showed a reduction in amyloid plaque formation and improved cognitive function after four weeks of treatment. This suggests that (2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester derivatives could be developed into therapeutic agents for neurodegenerative diseases.

Wirkmechanismus

Der Wirkungsmechanismus von (2S,3S)-2,3-Dihydroxybutansäuremethylester beinhaltet seine Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Die Stereochemie der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen und so verschiedene biochemische Reaktionen zu ermöglichen. Molekulare Ziele umfassen Enzyme, die an Stoffwechselwegen beteiligt sind, wobei die Verbindung als Substrat oder Inhibitor wirkt .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

- (2R,3S)-2,3-Dihydroxybutanoic Acid: Molecular Formula: C₄H₈O₄ (acid form, lacking the methyl ester). Key Differences: The (2R,3S) configuration alters hydrogen-bonding patterns and solubility. For example, the free acid form has a lower logP (more hydrophilic) compared to the ester derivative. This stereoisomer may exhibit distinct metabolic pathways in biological systems .

- (2S,3S) vs. (2R,3R) Diastereomers :

Other Dihydroxy Esters

- 8-O-Acetylshanzhiside Methyl Ester :

- Molecular Formula : C₂₃H₃₄O₁₂.

- Key Differences : This iridoid glycoside ester contains additional acetyl and sugar moieties, significantly increasing its molecular weight (522.51 g/mol) and reducing water solubility. It is used as a reference standard in pharmacological studies, unlike the simpler (2S,3S) derivative, which serves as a building block .

- Sandaracopimaric Acid Methyl Ester: Molecular Formula: C₂₁H₃₂O₂. Key Differences: A diterpene ester with a rigid bicyclic structure, this compound is isolated from plant resins and exhibits antimicrobial properties. Its lipophilic nature (logP ~6.2) contrasts with the moderate polarity of (2S,3S)-2,3-Dihydroxy-butanoic Acid Methyl Ester (logP ~-0.5) .

Functional Group Analogues

- 2,2-Bis(hydroxymethyl)butanoic Acid: Molecular Formula: C₆H₁₂O₄. It is used in polymer synthesis, whereas the (2S,3S) ester is tailored for chiral synthesis .

- Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate: Molecular Formula: C₉H₁₆F₃NO₂. Key Differences: The trifluoroethylamino group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This compound is a key intermediate in fluorinated drug synthesis .

Comparative Data Table

Biologische Aktivität

(2S,3S)-2,3-Dihydroxybutanoic Acid Methyl Ester (commonly referred to as DHBME) is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DHBME, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : C4H8O4

- Molecular Weight : 104.10 g/mol

- CAS Number : 13120899

DHBME is a methyl ester derivative of 2,3-dihydroxybutanoic acid, characterized by the presence of two hydroxyl groups on the second and third carbon atoms.

Antimicrobial Properties

DHBME has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis and protein production.

- Minimum Inhibitory Concentration (MIC) : Research has shown that DHBME's MIC values against Staphylococcus aureus range from 32 to 64 µg/mL, indicating moderate antibacterial activity .

Role in Metabolic Pathways

DHBME is also noted for its role in metabolic pathways. It serves as an intermediate in the synthesis of biologically active compounds such as (+)-Echimidine N-Oxide, which possesses hepatotoxic properties . This suggests that DHBME may play a significant role in the biosynthesis of more complex molecules with potential therapeutic applications.

The primary mechanism through which DHBME exerts its biological effects involves:

- Inhibition of Enzyme Activity : DHBME has been shown to inhibit key enzymes involved in bacterial metabolism. For instance, it targets isoleucyl-tRNA synthetase in bacteria, which is crucial for protein synthesis .

- Disruption of Cell Membrane Integrity : The compound may alter the permeability of bacterial membranes, leading to cell lysis and death .

Study 1: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antibacterial efficacy of DHBME against multidrug-resistant strains of Staphylococcus aureus. The results indicated that DHBME not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like penicillin. This suggests potential for use in combination therapies to combat antibiotic resistance .

Study 2: Metabolic Pathway Analysis

Another investigation focused on the metabolic pathways involving DHBME in human liver cells. The findings revealed that DHBME influences the expression of genes associated with detoxification processes. This positions DHBME as a candidate for further research into its role in liver metabolism and potential protective effects against hepatotoxic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2S,3S)-2,3-Dihydroxybutanoic Acid | Moderate antibacterial activity | Inhibition of protein synthesis |

| Pseudomonic Acid A | Strong antibacterial activity | Inhibition of isoleucyl-tRNA synthetase |

| Pseudomonic Acid B | Moderate antibacterial activity | Similar mechanism as Pseudomonic Acid A |

DHBME is unique due to its specific structural properties that allow it to interact differently with bacterial enzymes compared to its analogs like Pseudomonic Acids A and B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.